Sulotroban

Description

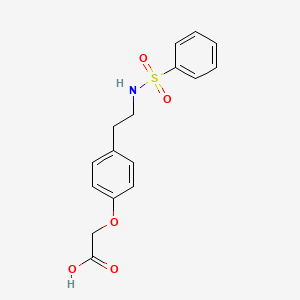

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNWJMVJVSGKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222440 | |

| Record name | Sulotroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72131-33-0 | |

| Record name | Sulotroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72131-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulotroban [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072131330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulotroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOTROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74574CO5A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulotroban in Platelet Aggregation

This technical guide provides a comprehensive overview of the molecular mechanism by which sulotroban inhibits platelet aggregation. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the signaling pathways involved, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate this compound's mode of action.

Introduction: The Role of Thromboxane (B8750289) A2 in Hemostasis and Thrombosis

Platelet activation and aggregation are critical processes in hemostasis, the physiological cessation of bleeding. However, uncontrolled platelet aggregation can lead to thrombosis, the formation of pathological blood clots that can obstruct blood flow and cause severe cardiovascular events such as myocardial infarction and stroke.

Thromboxane A2 (TXA2), a potent pro-thrombotic agent, plays a pivotal role in amplifying the platelet activation signal. Synthesized from arachidonic acid within activated platelets, TXA2 binds to the G-protein coupled thromboxane A2 receptor (TP receptor) on the surface of platelets. This binding initiates a cascade of intracellular signaling events that lead to further platelet activation, granule release, and aggregation, thus promoting thrombus growth and stability.

This compound (formerly known as BM 13.177 and SK&F 95587) is a specific and competitive antagonist of the thromboxane A2/prostaglandin endoperoxide receptor.[1] By blocking this receptor, this compound effectively inhibits the downstream signaling pathways initiated by TXA2, thereby reducing platelet aggregation and thrombus formation.

The Thromboxane A2 Signaling Pathway in Platelets

Upon binding of TXA2 to its Gq-coupled receptor on the platelet surface, a conformational change in the receptor activates the associated G-protein.[2] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the dense tubular system (an intracellular calcium store), triggering the release of calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the action of DAG, activates protein kinase C (PKC) and other calcium-dependent signaling proteins. These events culminate in platelet shape change, degranulation (releasing more agonists like ADP and serotonin), and the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.

This compound's Core Mechanism of Action

This compound functions as a selective and competitive antagonist at the TP receptor. This means it directly competes with the endogenous agonist, TXA2, for the same binding site on the receptor. By occupying the receptor without initiating the downstream signaling cascade, this compound effectively prevents TXA2 from exerting its pro-aggregatory effects.

The key steps in this compound's mechanism of action are:

-

Receptor Blockade: this compound binds to the TP receptor on the platelet surface.

-

Inhibition of G-protein Coupling: This binding prevents the conformational change necessary for the activation of the Gq protein.

-

Suppression of Second Messengers: Consequently, the activation of PLC is blocked, leading to a lack of IP3 and DAG production.

-

Prevention of Calcium Mobilization: Without IP3, calcium is not released from the dense tubular system, and the intracellular calcium concentration does not rise in response to TXA2.

-

Inhibition of Platelet Aggregation: The absence of these key signaling events prevents the activation of glycoprotein IIb/IIIa receptors, thereby inhibiting platelet aggregation.

Quantitative Data on this compound's Activity

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo studies. The following table summarizes key quantitative data regarding its affinity for the TP receptor and its efficacy in inhibiting platelet aggregation induced by different agonists.

| Parameter | Species/System | Agonist | Value | Reference |

| IC50 (Receptor Affinity) | Human Washed Platelets | [3H]U46619 | 0.93 µM | |

| IC50 (Aggregation) | Human Platelets | Arachidonic Acid | ~10 µM (estimated) | |

| IC50 (Aggregation) | Human Platelets | U46619 (TXA2 mimetic) | ~10-13 µM (estimated) | |

| IC50 (Vascular Contraction) | Rat Aorta | U46619 (TXA2 mimetic) | 1.62 µM | |

| Inhibition of Aggregation | Human Platelets (ex vivo) | U46619 (TXA2 mimetic) | Complete abolition at 5 mg/kg bolus + 5 mg/kg/hr infusion |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized experimental procedures. Below are detailed protocols for key assays used in its evaluation.

This protocol describes the preparation of platelet-rich plasma (PRP) and washed platelets for use in aggregation and binding assays.

-

Blood Collection: Draw venous blood from healthy, consenting donors (who have abstained from antiplatelet medications for at least two weeks) into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature without the brake. Carefully aspirate the upper, straw-colored layer (PRP) and transfer it to a fresh polypropylene (B1209903) tube.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood can be centrifuged at a higher speed (e.g., 2,500 x g for 10 minutes) to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP), which is used to set the 100% transmission baseline in aggregometry.

-

Preparation of Washed Platelets (for binding assays): To remove plasma proteins, acidify the PRP with acid-citrate-dextrose (ACD) solution. Centrifuge at 800 x g for 10 minutes to pellet the platelets. Discard the supernatant and gently resuspend the platelet pellet in a physiological buffer (e.g., Tyrode's buffer) containing apyrase to prevent activation. Repeat the wash step. Finally, resuspend the platelets in the final assay buffer and adjust the platelet count as needed.

LTA is the gold-standard method for assessing platelet aggregation in vitro.

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration: Place a cuvette containing PPP into the reference well to set 100% light transmission (representing no aggregation). Place a cuvette with PRP into the sample well to set 0% light transmission (representing maximum light scatter and no aggregation).

-

Incubation with Inhibitor: Pipette a defined volume of PRP (e.g., 450 µL) into a new sample cuvette with a magnetic stir bar. Add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring (e.g., 900-1200 rpm).

-

Induction of Aggregation: Add a specific concentration of a platelet agonist (e.g., U46619, arachidonic acid, collagen, or ADP) to initiate aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The maximum aggregation percentage is calculated relative to the 0% and 100% baselines. Dose-response curves are generated by plotting the percentage inhibition of aggregation against various concentrations of this compound to determine the IC50 value.

This assay is used to determine the binding affinity (IC50 or Ki) of this compound for the TP receptor.

-

Preparation: Use washed platelets or cell membranes prepared from platelets.

-

Assay Setup: In a series of microcentrifuge tubes, combine the platelet preparation, a fixed concentration of a radiolabeled TP receptor agonist (e.g., [3H]U46619), and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the platelets/membranes (with bound radioligand) from the incubation buffer (containing free radioligand) by vacuum filtration through a glass fiber filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a competition binding equation and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective antagonist of the thromboxane A2 receptor. Its mechanism of action is centered on the competitive blockade of this receptor on the platelet surface. By preventing the binding of TXA2, this compound effectively inhibits the Gq-PLC-IP3 signaling cascade, thereby preventing the mobilization of intracellular calcium and the subsequent activation of the glycoprotein IIb/IIIa receptor. This targeted action makes this compound an effective inhibitor of a key amplification pathway in platelet aggregation and underscores the therapeutic potential of TP receptor antagonism in the management of thrombotic diseases.

References

- 1. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Cytosolic and mitochondrial Ca2+ signaling in procoagulant platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Sulotroban: A Technical Guide to a Thromboxane A2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulotroban (formerly known as BM 13.177) is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Its discovery marked a significant advancement in the pursuit of novel antiplatelet and antithrombotic therapies. By specifically blocking the receptor for TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound offered a targeted approach to modulating thrombosis and vascular tone. This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Introduction: The Rationale for Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a highly potent but unstable eicosanoid synthesized from arachidonic acid in activated platelets. Upon its release, TXA2 binds to specific G-protein coupled receptors (GPCRs), known as thromboxane A2 receptors (TP receptors), on the surface of platelets and vascular smooth muscle cells. This interaction triggers a signaling cascade that leads to platelet shape change, aggregation, and vasoconstriction, all crucial events in hemostasis and thrombosis.[1] While essential for preventing blood loss upon injury, excessive TXA2 activity can contribute to pathological conditions such as myocardial infarction, stroke, and peripheral artery disease.

The discovery of this compound was driven by the therapeutic potential of inhibiting the TXA2 pathway. Unlike cyclooxygenase (COX) inhibitors such as aspirin, which non-selectively block the production of various prostanoids, a direct antagonist of the TXA2 receptor offers a more targeted approach, theoretically preserving the beneficial effects of other prostaglandins (B1171923) like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.

Mechanism of Action: Competitive Antagonism at the TXA2 Receptor

This compound functions as a selective and competitive antagonist at the TXA2 receptor. This was demonstrated through a series of in vitro experiments where this compound was shown to inhibit the physiological effects of stable TXA2 mimetics, such as U46619 and U44069. In these studies, the concentration-response curves for the agonists were shifted to the right in a parallel manner in the presence of this compound, a hallmark of competitive antagonism.[1] This indicates that this compound binds reversibly to the same receptor site as the natural ligand, TXA2, and its synthetic analogs, thereby preventing receptor activation.

Thromboxane A2 Receptor Signaling Pathway

The TXA2 receptor is primarily coupled to the Gq family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a cascade of downstream events culminating in platelet activation and smooth muscle contraction.

Quantitative Data from Preclinical and Early Clinical Studies

The following tables summarize the key quantitative data that established the pharmacological profile of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist (Concentration) | Preparation | Parameter Measured | This compound Concentration | Inhibition | Reference |

| U46619 | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | [1] |

| U44069 | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | [1] |

| Arachidonic Acid (exogenous) | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | [1] |

| Hydrogen Peroxide (endogenous AA) | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | |

| Collagen (endogenous AA) | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent |

Table 2: In Vitro Vasoconstriction Antagonism by this compound

| Agonist | Tissue Preparation | Parameter Measured | This compound Effect | Antagonism Type | Reference |

| U46619 | Rat Aorta Spiral Strips | Vasoconstriction | Marked reduction | Competitive | |

| U46619 | Rabbit Aorta Spiral Strips | Vasoconstriction | Marked reduction | Competitive | |

| PGF2α | Rat Aorta Spiral Strips | Vasoconstriction | Marked reduction | - | |

| Norepinephrine | Rat Aorta Spiral Strips | Vasoconstriction | No inhibition | - | |

| K+ | Rat Aorta Spiral Strips | Vasoconstriction | No inhibition | - | |

| U46619 | Cat Pulmonary Vascular Bed | Increase in Lobar Arterial Pressure | Dose-dependent rightward shift of dose-response curve | Competitive | |

| U44069 | Cat Pulmonary Vascular Bed | Increase in Lobar Arterial Pressure | Dose-dependent rightward shift of dose-response curve | Competitive |

Table 3: Selectivity Profile of this compound

| Agonist / Pathway | Assay | This compound Effect | Conclusion | Reference |

| ADP, Serotonin, Thrombin, Collagen (in ASA-treated platelets) | Platelet Activation | No inhibition of primary activation | Selective for TXA2 receptor-mediated pathway | |

| TXB2 formation (from H2O2 or Arachidonic Acid) | Washed Human Platelets | No influence | Does not inhibit TXA2 synthesis | |

| Prostaglandin D2, F2α, Serotonin, Histamine, Norepinephrine, Angiotensin II, BAY K8644 | Cat Pulmonary Vascular Bed | No significant effect on responses | Selective for TXA2 receptor |

Table 4: Early Human Pharmacokinetics of this compound (Single 800 mg Oral Dose)

| Parameter | Value | Unit | Reference |

| Maximum Serum Concentration (Cmax) | 6.6 | mg/L | |

| Time to Maximum Concentration (Tmax) | 1.6 | hours | |

| Terminal Elimination Half-life (t1/2) | 0.84 - 0.85 | hours | |

| Unchanged Drug in Urine | 52 | % of dose |

Experimental Protocols

The characterization of this compound relied on a series of well-established in vitro and in vivo experimental models. Below are the detailed methodologies for the key experiments.

Platelet Aggregation Assays

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

-

The PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

-

Light Transmission Aggregometry (LTA):

-

A specialized aggregometer is used, which measures changes in light transmission through a platelet suspension.

-

The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

-

This compound or vehicle control is pre-incubated with the PRP for a specified time.

-

A platelet agonist (e.g., U46619, arachidonic acid, collagen, ADP) is added to the cuvette to induce aggregation.

-

The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.

-

The inhibitory effect of this compound is quantified by comparing the aggregation response in its presence to the control.

-

In Vitro Vasoconstriction Assay

Objective: To assess the ability of this compound to antagonize agonist-induced contraction of vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

A blood vessel (e.g., rat or rabbit aorta) is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

The vessel is cleaned of adherent connective tissue and cut into spiral strips or rings.

-

-

Organ Bath Setup:

-

The tissue preparation is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

The tissue is allowed to equilibrate under a resting tension for a specified period.

-

-

Experimental Procedure:

-

The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride or norepinephrine).

-

After washout and return to baseline, this compound or vehicle is added to the organ bath and incubated for a set time.

-

A cumulative concentration-response curve to a contractile agonist (e.g., U46619) is generated by adding increasing concentrations of the agonist to the bath and recording the steady-state contraction at each concentration.

-

The antagonistic effect of this compound is determined by comparing the agonist concentration-response curves in the presence and absence of the antagonist.

-

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound for the TXA2 receptor.

Methodology:

-

Membrane Preparation:

-

Platelets are isolated from whole blood and washed.

-

The platelets are lysed (e.g., by sonication or hypotonic buffer) and the cell membranes are isolated by differential centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Assay:

-

The membrane preparation is incubated in a buffer containing a radiolabeled ligand specific for the TXA2 receptor (e.g., [3H]-SQ29548 or an iodinated antagonist).

-

To determine competitive binding, increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TXA2 receptor antagonist.

-

The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data from the competition binding experiment are used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant), which represents the affinity of this compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

The discovery of this compound was a result of a systematic preclinical evaluation that demonstrated its potent, selective, and competitive antagonism of the thromboxane A2 receptor. The in vitro studies on platelet aggregation and vasoconstriction, supported by in vivo models, established its clear mechanism of action. While this compound itself has not become a widely used therapeutic agent, its discovery and the extensive research into its pharmacological profile have significantly contributed to our understanding of the role of the thromboxane A2 pathway in health and disease. The methodologies employed in its characterization remain fundamental in the ongoing search for new and improved antithrombotic drugs.

References

Sulotroban (BM-13177): A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulotroban, also known by its developmental codes BM-13177 and SK&F 95587, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1] As a key mediator in thrombosis and vasoconstriction, the TXA2 pathway represents a significant therapeutic target in cardiovascular diseases. This compound's ability to block this pathway has made it a subject of interest in the development of antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and its mechanism of action, including relevant experimental protocols and signaling pathways.

Chemical Structure and Properties

This compound is chemically described as 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid.[2] Its structure features a phenoxyacetic acid moiety linked to a benzenesulfonamidoethyl group.

Chemical Structure:

Table 1: Chemical Identifiers of this compound (BM-13177)

| Identifier | Value |

| IUPAC Name | 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid[2] |

| Synonyms | BM-13177, SK&F 95587, Sulotrobanum[2] |

| CAS Number | 72131-33-0 |

| Molecular Formula | C16H17NO5S[2] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O |

| InChI | InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19) |

Table 2: Physicochemical Properties of this compound (BM-13177)

| Property | Value | Notes |

| Molecular Weight | 335.38 g/mol | |

| Melting Point | Not available | Experimental data not found in the available literature. |

| Boiling Point | Not available | Experimental data not found in the available literature. |

| pKa | Not available | Experimental data not found in the available literature. Sulfonamide group suggests acidic properties. |

| Solubility | Soluble in DMSO | Precise aqueous solubility data is not readily available. |

| LogP (computed) | 2.4 | A measure of lipophilicity. |

| Topological Polar Surface Area | 101 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 8 |

Synthesis of this compound

A key intermediate in the synthesis of this compound is 4-(2-aminoethyl)phenoxyacetic acid. The synthesis of this compound can be achieved through the following representative multi-step process:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(2-aminoethyl)phenoxyacetic acid

Step 2: Sulfonylation of 4-(2-aminoethyl)phenoxyacetic acid

-

Dissolve 4-(2-aminoethyl)phenoxyacetic acid in a suitable aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium carbonate solution.

-

Cool the solution in an ice bath.

-

Add benzenesulfonyl chloride dropwise to the cooled solution with vigorous stirring.

-

Maintain the reaction mixture at a low temperature and continue stirring for several hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Figure 1. Simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exerts its pharmacological effects by selectively and competitively antagonizing the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.

Thromboxane A2 Signaling Pathway

Thromboxane A2 is a potent vasoconstrictor and inducer of platelet aggregation. It is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon binding to its G-protein coupled receptor (TP receptor) on platelets and vascular smooth muscle cells, TXA2 initiates a signaling cascade that leads to platelet activation and vasoconstriction.

The TP receptor is coupled to Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to platelet shape change, granule release, and aggregation. The G13 pathway, on the other hand, activates the Rho/Rho-kinase pathway, which is involved in vasoconstriction.

Figure 2. Thromboxane A2 signaling pathway and the inhibitory action of this compound.

In Vitro Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation can be assessed using various in vitro assays. A common method is light transmission aggregometry (LTA).

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Add a vehicle control or different concentrations of this compound to the PRP samples and incubate for a specified period (e.g., 5-10 minutes).

-

Place the cuvettes containing the PRP samples into an aggregometer and establish a baseline of light transmission.

-

Induce platelet aggregation by adding a platelet agonist, such as arachidonic acid, U46619 (a stable TXA2 mimetic), or collagen.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to that of the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Figure 3. Workflow for a typical in vitro platelet aggregation assay.

Clinical and Preclinical Significance

This compound has been investigated in various preclinical and clinical settings. Studies have explored its potential in preventing arterial thrombosis, particularly in the context of thrombolytic therapy. For instance, its use in combination with streptokinase for local thrombolysis in patients with peripheral arterial occlusions has been evaluated. The pharmacokinetic profile of this compound has also been characterized, including studies in patients with renal failure. These investigations highlight the therapeutic potential of targeting the TXA2 receptor and provide a foundation for the development of novel antiplatelet agents.

Conclusion

This compound (BM-13177) is a well-characterized thromboxane A2 receptor antagonist with a clear mechanism of action. Its chemical structure and properties have been defined, and synthetic routes have been established. The ability of this compound to inhibit platelet aggregation by blocking the TXA2 signaling pathway underscores its potential as a therapeutic agent in cardiovascular diseases. This technical guide provides essential information for researchers and drug development professionals working on the development of novel antithrombotic and antiplatelet therapies. Further research may focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its clinical utility.

References

Pharmacological Profile of Sulotroban: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Sulotroban, a selective and competitive thromboxane (B8750289) A2 (TXA2) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antiplatelet and antithrombotic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of this compound's mechanism of action and pharmacokinetic properties.

Introduction

This compound is a potent inhibitor of platelet aggregation and vasoconstriction, processes primarily mediated by the interaction of thromboxane A2 with its receptor on platelets and vascular smooth muscle cells.[1] By selectively blocking the TXA2 receptor, this compound effectively mitigates the prothrombotic and vasoconstrictive effects of this key eicosanoid. This guide will delve into the specific pharmacological characteristics of this compound, providing essential data and protocols for its scientific evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Assay Type | Radioligand |

| Ki | 140 nM | Human Washed Platelets | Competition Binding | [3H]SQ 29,548 |

This data indicates the affinity of this compound for the thromboxane A2 receptor.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (800 mg single oral dose)

| Parameter | Value | Unit |

| Area Under the Curve (AUC) | 28.5 | mg·L⁻¹·h |

| Renal Clearance (CLR) | 317.0 | mL·min⁻¹ |

This data provides insight into the systemic exposure and elimination of this compound in humans.

Table 3: Investigational Dosing of this compound

| Study Type | Species | Dosage |

| Clinical Trial | Human | 2, 4, or 8 mg/min (intravenous infusion)[2] |

| Preclinical | Dog | 5 mg/kg bolus + 5 mg/kg/hr (intravenous infusion)[3] |

| Preclinical | Rabbit | 1 mg/kg bolus + 1 mg/kg/hr (intravenous infusion)[4] |

| Preclinical | Rat | 1, 3, and 10 µg/kg/min (intravenous infusion)[1] |

This table outlines doses of this compound used in various research settings. Notably, the 5 mg/kg bolus followed by a 5 mg/kg/hr infusion in dogs was reported to completely abolish ex vivo platelet aggregation induced by the TXA2 mimetic, U46619.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.

Thromboxane A2 Signaling and this compound Inhibition

Caption: TXA2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for assessing this compound's anti-platelet activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Competition Binding Assay for Ki Determination

This protocol is based on the methodology used to determine the binding affinity of this compound for the human platelet TXA2 receptor.

-

Preparation of Washed Human Platelets and Platelet Membranes:

-

Whole blood is collected from healthy, drug-free volunteers into anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

-

Platelets are pelleted from the PRP by centrifugation at a higher speed (e.g., 800 x g) for 10 minutes.

-

The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) and resuspended.

-

For platelet membranes, the washed platelets are subjected to sonication or homogenization followed by differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A fixed concentration of the radioligand, [3H]SQ 29,548, is incubated with the washed platelets or platelet membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the TXA2 receptors.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled TXA2 antagonist.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Platelet Aggregation Assay

This protocol describes the general method for evaluating the inhibitory effect of this compound on platelet aggregation induced by a TXA2 mimetic.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Venous blood is drawn from healthy human donors who have not taken any medication known to affect platelet function for at least two weeks.

-

The blood is collected into tubes containing an anticoagulant, typically 3.8% sodium citrate.

-

The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Platelet Aggregation Measurement:

-

Platelet aggregation is monitored using a light transmission aggregometer.

-

Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.

-

PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Platelet aggregation is initiated by the addition of a standard concentration of the TXA2 mimetic U46619.

-

The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation observed in the presence of the compound compared to the vehicle control.

-

The IC50 value, the concentration of this compound required to inhibit 50% of the U46619-induced platelet aggregation, can be determined from the dose-response curve.

-

Conclusion

This compound is a well-characterized, selective antagonist of the thromboxane A2 receptor with potent antiplatelet effects. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for further research and development of this and similar compounds. The visualization of the TXA2 signaling pathway and experimental workflows are intended to aid in the conceptual understanding and practical application of this knowledge.

References

- 1. Prostaglandin H2/thromboxane A2 pathway in platelet aggregation and activity of Dahl salt-sensitive rat--a this compound study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of the thromboxane receptor antagonist, this compound (BM 13.177; SK&F 95587), with streptokinase: demonstration of thrombolytic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Sulotroban's Antiplatelet Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulotroban is a specific and competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a key player in platelet activation and aggregation. Thromboxane A2, synthesized by activated platelets, is a potent vasoconstrictor and platelet agonist that amplifies the thrombotic response. By blocking the TXA2 receptor, this compound effectively inhibits platelet aggregation induced by various physiological and pathological stimuli. This technical guide provides an in-depth overview of the in vitro characterization of this compound's antiplatelet effects, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antiplatelet effect by competitively binding to the thromboxane A2 (TP) receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA2 or synthetic agonists like U46619, initiates a downstream signaling cascade. This cascade involves the activation of G proteins, primarily Gq and G12/G13.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. DAG, along with elevated calcium, activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion, and the activation of the fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), leading to platelet aggregation.

The G12/G13 pathway, also activated by the TP receptor, contributes to platelet shape change through the activation of the small GTPase Rho.

This compound, by occupying the TP receptor, prevents the binding of TXA2 and other agonists, thereby inhibiting this entire signaling cascade and subsequent platelet activation and aggregation.

Quantitative Data on this compound's In Vitro Efficacy

The potency of this compound as a TXA2 receptor antagonist has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and affinity constants (pA2) reported in the literature.

| Assay Type | Agonist | Preparation | Parameter | Value | Reference |

| Competitive Radioligand Binding | [³H]-SQ 29,548 | Washed Human Platelets | IC50 | 0.93 µM | [1][2] |

| Vascular Smooth Muscle Relaxation | U46619 | Pre-contracted Rat Aorta | IC50 | 1.62 µM | [1] |

| Platelet Aggregation | U46619 | Human Platelet-Rich Plasma | Inhibition | Dose-dependent | [3] |

| Platelet Aggregation | Collagen | Dahl Salt-Sensitive Rat Platelets | Inhibition | Significant | [4] |

Key Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Experimental Workflow:

Caption: Workflow for in vitro platelet aggregation assay.

Detailed Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks. Collect the blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, straw-colored layer, which is the PRP. Keep the remaining blood to prepare platelet-poor plasma (PPP) by centrifuging at a higher speed (e.g., 1500-2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust it to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.

-

Assay Performance:

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.

-

Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.

-

Add a small volume of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring.

-

Add a platelet agonist (e.g., U46619, collagen, ADP, or arachidonic acid) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.

Radioligand Binding Assay

This assay is used to determine the affinity and specificity of this compound for the thromboxane A2 receptor. It involves competing the binding of a radiolabeled ligand with unlabeled this compound.

Experimental Workflow:

References

- 1. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular calcium mobilization and activation of the Na+/H+ exchanger in platelets - PMC [pmc.ncbi.nlm.nih.gov]

Sulotroban: A Technical Guide to its Role in the Prostaglandin H2/Thromboxane A2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulotroban, also known as BM 13.177 and SK&F 95587, is a potent and selective antagonist of the prostaglandin (B15479496) H2 (PGH2)/thromboxane (B8750289) A2 (TXA2) receptor, commonly referred to as the TP receptor. By competitively inhibiting the binding of the endogenous agonists PGH2 and TXA2 to this receptor, this compound effectively blocks their pro-aggregatory and vasoconstrictive effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacological profile, and the experimental methodologies used to characterize its activity within the PGH2/TXA2 signaling pathway.

The Prostaglandin H2/Thromboxane A2 Signaling Pathway

The PGH2/TXA2 signaling cascade plays a critical role in hemostasis and thrombosis. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase enzymes. PGH2 can then be further metabolized to TXA2 by thromboxane synthase. Both PGH2 and TXA2 are potent activators of the TP receptor, a G protein-coupled receptor (GPCR).

Activation of the TP receptor, which is primarily coupled to Gq and G12/13 proteins, triggers a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of these signaling events is platelet activation, shape change, degranulation, and aggregation, as well as vasoconstriction.

Quantitative Pharmacological Data for this compound

The potency and efficacy of this compound have been quantified in various in vitro and ex vivo studies. The following tables summarize key pharmacological parameters.

| Parameter | Value | Assay | Agonist | Tissue/Cell Type | Reference |

| IC50 | 0.93 µM | Receptor Binding | [³H]-SQ 29,548 | Washed Human Platelets | [1] |

| IC50 | 9.0 µM | Platelet Aggregation | Arachidonic Acid | Human Platelet-Rich Plasma | [1] |

| IC50 | 12.9 µM | Platelet Aggregation | U-46619 | Human Platelet-Rich Plasma | [1] |

| IC50 | 1.62 µM | Vasorelaxation | U-46619 | Rat Aorta | [1] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the TP receptor.

Materials:

-

Washed human platelet membranes

-

Radioligand: [³H]-SQ 29,548 (a potent TP receptor antagonist)

-

This compound (or other test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control: A high concentration of a non-radiolabeled TP receptor antagonist (e.g., 10 µM SQ 29,548)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Prepare washed platelet membranes from fresh human blood.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-SQ 29,548 (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add the high concentration of the non-radiolabeled antagonist.

-

Add the platelet membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To determine the inhibitory effect (IC50) of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonists: U-46619 (a stable TXA2 mimetic), collagen, arachidonic acid.

-

This compound (or other test compounds).

-

Saline or appropriate vehicle.

-

Light transmission aggregometer.

Protocol:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., U-46619, collagen, or arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The maximum aggregation is determined from the aggregation curve.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and performing non-linear regression.

In Vivo Arterial Thrombosis Model (Rabbit Femoral Artery)

Objective: To evaluate the antithrombotic efficacy of this compound in a preclinical model.

Materials:

-

Anesthetized rabbits.

-

Surgical instruments for exposing the femoral artery.

-

Thrombogenic stimulus (e.g., electrical current or ferric chloride application).

-

Flow probe and recording system to measure blood flow.

-

This compound (or other test compounds) for intravenous administration.

Protocol:

-

Anesthetize the rabbit and surgically expose a segment of the femoral artery.

-

Place a flow probe around the artery to monitor blood flow.

-

Administer a bolus injection of this compound or vehicle intravenously, followed by a continuous infusion.

-

Induce thrombosis by applying a thrombogenic stimulus to the exposed arterial segment.

-

Continuously monitor and record the femoral artery blood flow.

-

The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific timeframe.

-

Secondary endpoints can include the time to reperfusion (if it occurs) and the duration of vessel patency.

-

Compare the outcomes in the this compound-treated group to the vehicle-treated group to assess its antithrombotic effect.

Conclusion

This compound is a well-characterized selective antagonist of the PGH2/TXA2 receptor. Its ability to inhibit platelet aggregation and vasoconstriction underscores its therapeutic potential in thrombotic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel TP receptor antagonists. A thorough understanding of the PGH2/TXA2 signaling pathway and the precise mechanism of action of compounds like this compound is essential for advancing the field of antithrombotic therapy.

References

Early Preclinical Data on Sulotroban (SK&F 95587): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data on Sulotroban (SK&F 95587), a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. The information is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and cardiovascular research.

Core Mechanism of Action

This compound is a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, this compound inhibits the physiological and pathophysiological effects of TXA2, which include platelet aggregation, vasoconstriction, and bronchoconstriction. Its primary mechanism involves preventing the binding of TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), to the TP receptor on platelets and smooth muscle cells.

Quantitative In Vitro and In Vivo Data

The following tables summarize the available quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay System | Value |

| IC50 | Data Not Available | U46619-induced platelet aggregation | N/A |

Note: While multiple sources confirm this compound's potent inhibition of platelet aggregation induced by the TXA2 mimetic U46619, a specific IC50 value from early preclinical studies was not available in the public domain at the time of this review.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Indication | This compound Dosage | Key Findings | Reference |

| Rabbit | Femoral Arterial Thrombosis | 1 mg/kg IV bolus + 1 mg/kg/hr infusion | In combination with tPA (10 µg/kg/min), reduced lysis time from 65 min to 29 min. | [1] |

| Dog | Coronary Artery Thrombosis | 5 mg/kg IV bolus + 5 mg/kg/hr infusion | In combination with a sub-thrombolytic dose of streptokinase, induced reperfusion in 9 out of 10 animals. | [2] |

| Cat | U46619-induced Bronchoconstriction | 5 mg/kg IV | Markedly reduced bronchoconstrictor responses to the TXA2 mimic U46619. | [3] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Parameter | Value |

| Dog | Renal Excretion | Secreted via an organic anion transport system in the kidney. |

| Dog | Half-life (t½) | Data Not Available |

| Dog | Clearance (CL) | Data Not Available |

| Dog | Volume of Distribution (Vd) | Data Not Available |

| Rabbit | Half-life (t½) | Data Not Available |

| Rabbit | Clearance (CL) | Data Not Available |

| Rabbit | Volume of Distribution (Vd) | Data Not Available |

| Cat | Half-life (t½) | Data Not Available |

| Cat | Clearance (CL) | Data Not Available |

| Cat | Volume of Distribution (Vd) | Data Not Available |

Note: A comprehensive preclinical pharmacokinetic profile for this compound in these species was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on published studies and standard pharmacological procedures.

In Vitro Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of this compound on platelet aggregation induced by a TXA2 mimetic.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from the experimental animal (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Adjust the platelet count in the PRP with PPP to a standardized concentration.

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in an aggregometer.

-

Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding a standard concentration of a TXA2 mimetic, such as U46619.

-

Monitor the change in light transmittance through the PRP suspension over time. An increase in light transmittance indicates platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation for each concentration of this compound.

-

Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response).

-

Rabbit Model of Femoral Arterial Thrombosis

This in vivo model assesses the thrombolytic and antithrombotic effects of this compound.[1]

Protocol:

-

Animal Preparation:

-

Anesthetize a male New Zealand White rabbit.

-

Isolate a segment of the femoral artery.

-

-

Thrombus Formation:

-

Induce thrombus formation by injecting a mixture of thrombin, CaCl2, and whole blood into the isolated arterial segment.

-

Confirm thrombotic occlusion of the artery.

-

-

Drug Administration:

-

After a stable occlusion is established, administer recombinant tissue-type plasminogen activator (tPA) intravenously at a constant infusion rate (e.g., 10 µg/kg/min).

-

In the experimental group, co-administer this compound as an initial intravenous bolus (1 mg/kg) followed by a constant infusion (1 mg/kg/hr).

-

-

Endpoint Measurement:

-

Monitor the time to reperfusion (lysis time).

-

Measure the femoral artery blood flow after reperfusion.

-

Canine Model of Coronary Artery Thrombosis

This model evaluates the efficacy of this compound in the context of coronary thrombosis.

Protocol:

-

Animal Preparation:

-

Anesthetize an open-chest dog.

-

Isolate the left circumflex coronary artery.

-

-

Thrombus Formation:

-

Create a critical stenosis in the artery.

-

Induce thrombus formation by applying a low-level anodal current to a wire placed within the artery lumen.

-

-

Drug Administration:

-

Once thrombosis is confirmed, administer a minimally effective thrombolytic dose of streptokinase.

-

In the experimental group, co-administer this compound as an intravenous bolus (5 mg/kg) followed by a constant infusion (5 mg/kg/hr).

-

-

Endpoint Measurement:

-

Monitor the time to reperfusion.

-

Assess ex vivo platelet aggregation in response to U46619 to confirm the pharmacological effect of this compound.

-

Feline Model of Bronchoconstriction

This model is used to assess the bronchodilatory effects of this compound.

Protocol:

-

Animal Preparation:

-

Anesthetize and mechanically ventilate a cat.

-

Measure transpulmonary pressure and lung resistance as indicators of bronchoconstriction.

-

-

Induction of Bronchoconstriction:

-

Administer intravenous injections of a TXA2 receptor mimic, such as U-46619, to induce dose-related increases in transpulmonary pressure and lung resistance.

-

-

Drug Administration:

-

Administer this compound intravenously at a dose of 5 mg/kg.

-

-

Endpoint Measurement:

-

After administration of this compound, repeat the challenge with the TXA2 mimic and measure the changes in transpulmonary pressure and lung resistance to determine the inhibitory effect of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Thromboxane A2 Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for an In Vivo Thrombosis Model.

References

- 1. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of thromboxane synthase inhibition on the thrombolytic action of tissue-type plasminogen activator in a rabbit model of peripheral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Sulotroban's Binding Affinity to the Thromboxane A2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sulotroban's binding affinity to the thromboxane (B8750289) A2 (TP) receptor. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

This compound, also known as BM 13.177, is a selective and competitive antagonist of the thromboxane A2 (TP) receptor. It effectively inhibits platelet aggregation and vasoconstriction induced by TP receptor agonists. This guide summarizes the available quantitative data on its binding affinity, outlines the experimental protocols used for its characterization, and illustrates the pertinent signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the TP receptor has been determined through various in vitro assays. The following table summarizes the key quantitative parameters.

| Parameter | Value | Species | Assay Type | Agonist/Radioligand | Reference |

| pA2 | ~7.5 | Human | Platelet Aggregation | U 46619 | [1] |

| pA2 | ~7.5 | Rabbit | Aortic Strip Contraction | U 46619 | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A pA2 value of 7.5 indicates a high affinity of the antagonist for the receptor.

Experimental Protocols

The characterization of this compound's interaction with the TP receptor involves several key experimental procedures.

Radioligand Binding Assay

A standard method to determine the binding affinity of a ligand to its receptor is the radioligand binding assay. While a specific Ki value for this compound from a dedicated radioligand binding study is not detailed in the readily available literature, a general protocol for such an assay with the TP receptor is as follows:

-

Membrane Preparation: Platelet membranes are prepared from human platelet-rich plasma by centrifugation and lysis. The protein concentration of the membrane suspension is determined.

-

Incubation: The platelet membranes are incubated with a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548) and varying concentrations of the unlabeled antagonist (this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of an antagonist to inhibit platelet aggregation induced by a TP receptor agonist.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.

-

Platelet Aggregation Measurement: PRP is placed in an aggregometer, and a baseline light transmission is established.

-

Addition of Agonist and Antagonist: A TP receptor agonist, such as U46619 or collagen, is added to induce platelet aggregation, which is measured as an increase in light transmission. To determine the inhibitory effect of this compound, PRP is pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the maximum aggregation response (IC50) can be determined. For competitive antagonists, a Schild plot analysis can be performed by measuring the dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) at different antagonist concentrations. The pA2 value is then derived from this analysis.[1]

Aortic Strip Contraction Assay

This assay assesses the effect of the antagonist on smooth muscle contraction.

-

Tissue Preparation: A segment of the aorta (e.g., from a rabbit) is dissected and cut into a spiral strip.

-

Mounting: The aortic strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.

-

Contraction Measurement: The strip is connected to an isometric force transducer to record changes in tension.

-

Agonist and Antagonist Addition: A TP receptor agonist (e.g., U 46619) is added to the bath to induce contraction. To test the effect of this compound, the tissue is pre-incubated with the antagonist before adding the agonist.

-

Data Analysis: Similar to the platelet aggregation assay, concentration-response curves for the agonist in the presence and absence of different concentrations of this compound are generated to determine the pA2 value.[1]

Signaling Pathways and Logical Relationships

The interaction of this compound with the TP receptor and the subsequent inhibition of the signaling cascade can be visualized.

Thromboxane A2 Receptor Signaling Pathway

Activation of the TP receptor by its natural ligand, thromboxane A2 (TXA2), or synthetic agonists like U46619, initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.[2] This pathway is primarily mediated by the Gq family of G proteins.

Caption: Thromboxane A2 receptor signaling pathway and inhibition by this compound.

Experimental Workflow for Determining pA2 Value

The determination of the pA2 value for a competitive antagonist like this compound involves a systematic experimental workflow.

Caption: Workflow for the determination of the pA2 value of this compound.

Conclusion

This compound is a potent and competitive antagonist of the thromboxane A2 receptor, as evidenced by its pA2 value of approximately 7.5. This high affinity translates to effective inhibition of platelet aggregation and vasoconstriction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TP receptor antagonists. The visualization of the signaling pathway and experimental workflow offers a clear understanding of the mechanism of action and the methods used for its characterization. This comprehensive technical guide serves as a valuable resource for researchers and professionals dedicated to advancing the fields of pharmacology and drug development.

References

The Impact of Sulotroban on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulotroban is a selective and competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation. By blocking the binding of its endogenous ligand, thromboxane A2, this compound effectively modulates downstream signaling cascades integral to thrombosis and hemostasis. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound administration, with a primary focus on platelet physiology. We will dissect the signaling events from receptor antagonism to the modulation of intracellular second messengers and effector proteins. Furthermore, this document furnishes detailed experimental protocols for key assays and presents quantitative data from relevant studies to support researchers in the fields of pharmacology and drug development.

Introduction to this compound and its Primary Target

This compound is a sulfonamide derivative that acts as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. The TXA2 receptor, also known as the prostanoid TP receptor, is a member of the G-protein coupled receptor superfamily. These receptors are crucial for mediating the biological effects of thromboxane A2, a potent inducer of platelet aggregation and vasoconstriction.[1] The antagonism of the TXA2 receptor by this compound forms the basis of its antiplatelet and potential antithrombotic effects.

Core Signaling Pathways Modulated by this compound

The administration of this compound primarily impacts the signaling pathways downstream of the TXA2 receptor in platelets. The binding of TXA2 to its receptor typically initiates a conformational change that allows the receptor to couple with and activate heterotrimeric G-proteins, predominantly of the Gq/11 and G12/13 families. This compound, by competitively inhibiting this initial step, effectively attenuates the entire downstream signaling cascade.

The Gq/11-Phospholipase C (PLC) Pathway

Activation of the Gq/11 protein by the TXA2 receptor leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3) and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the dense tubular system (DTS), the platelet equivalent of the endoplasmic reticulum. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This calcium surge is a critical signal for platelet shape change, granule secretion, and the activation of various calcium-dependent enzymes.

-

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, leading to granule secretion, integrin αIIbβ3 activation (the receptor for fibrinogen), and sustained platelet activation.

By blocking the TXA2 receptor, this compound prevents the Gq/11-mediated activation of PLC, thereby inhibiting the generation of IP3 and DAG and the subsequent calcium mobilization and PKC activation.